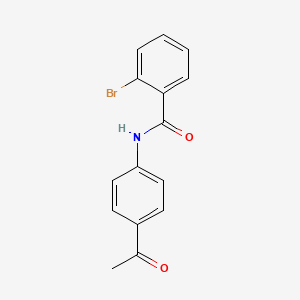

7-Bromobenzofuran-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromobenzofuran-5-OL is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Psychoactive Research : Dihydrobenzofuran analogues have been explored for their hallucinogenic properties by modeling the bioactive conformations of methoxy groups in prototypical phenylalkylamines. This research aids in understanding the binding and activity of hallucinogenic compounds at serotonin receptors (Monte et al., 1996). Further studies on 2,3-Dihydrobenzofuran analogues of hallucinogenic amphetamines have provided insights into the molecular interactions enhancing hallucinogenic activity, contributing to the field of neuropharmacology and potential therapeutic applications (Nichols et al., 1991).

Chemical Biology : Halogenated benzofuran derivatives have shown potential in the synthesis of nitrogenous heterocycles, exhibiting antimicrobial activities. This opens avenues for developing new antimicrobial agents with applications in medicine and pharmacology (Siddiqui, 2013).

Synthetic Chemistry Applications

Chiral Auxiliary in Synthesis : The use of chiral auxiliaries derived from benzofuran compounds in Diels–Alder reactions demonstrates the utility in enantioselective synthesis, crucial for producing chiral drug molecules with high purity (Burke et al., 2000).

Novel Synthetic Routes : The development of new synthetic pathways to imidazo[1,5-a]imidazole-2-one scaffolds, featuring 7-bromo substitution, showcases advancements in heterocyclic chemistry, allowing for further functionalization through cross-coupling reactions. This has implications for the synthesis of complex molecules for pharmaceutical research (Loubidi et al., 2016).

Biochemical Applications

Antimicrobial and Antifungal Activity : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, providing a foundation for new therapies against resistant microbial strains (Abdel‐Aziz et al., 2009).

Cytotoxic and Antiplatelet Activities : Research into dibenzofuran- and carbazole-substituted oximes has uncovered potential therapeutic applications, including antiplatelet and anticancer activities, highlighting the role of hydrogen-bond donating groups in cytotoxicity (Wang et al., 2004).

Mécanisme D'action

Target of Action

7-Bromobenzofuran-5-OL, a derivative of benzofuran, is a small molecule that has been shown to have significant biological activity Benzofuran derivatives have been found to interact with various biomolecules, including those with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They are involved in various biochemical pathways, leading to their diverse pharmacological activities.

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, the benzofuran-5-ol derivative showed good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Analyse Biochimique

Cellular Effects

Benzofuran compounds have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that 7-Bromobenzofuran-5-OL may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

7-bromo-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCHQLUMIXTTFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)

![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)

![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2906231.png)